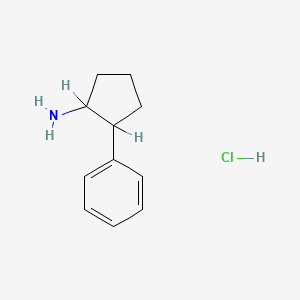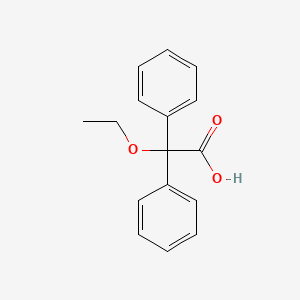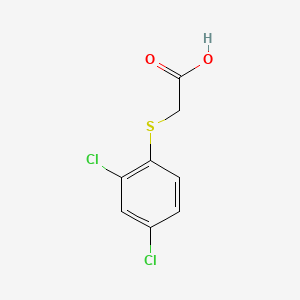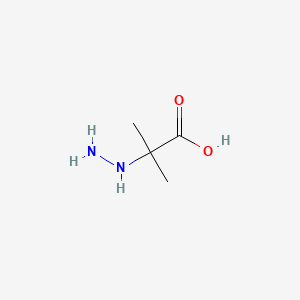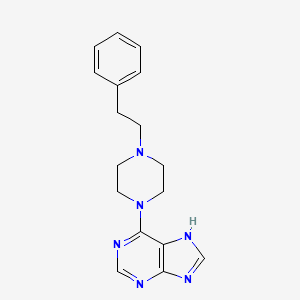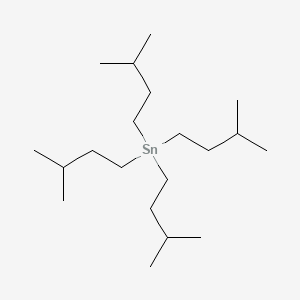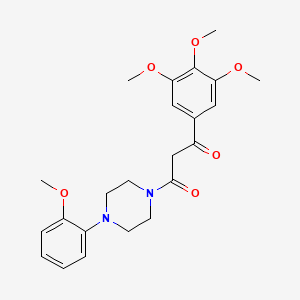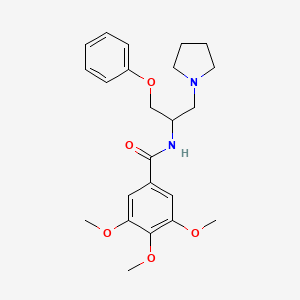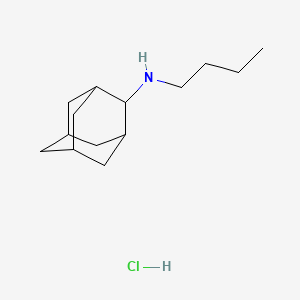
N-butyl-2-adamantanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-adamantanamine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From 2-Adamantanone Oxime:
Industrial Production Methods:
- The industrial production of 2-adamantanamine, N-butyl-, hydrochloride typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- N-butyl-2-adamantanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
-
Substitution:
- It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.
- Common reagents include alkyl halides and aryl halides.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted adamantane derivatives.
Applications De Recherche Scientifique
Chemistry:
- N-butyl-2-adamantanamine hydrochloride is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules.
Biology:
- The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine:
- Derivatives of adamantane, including 2-adamantanamine, N-butyl-, hydrochloride, are explored for their potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry:
- In the material science industry, the compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-adamantanamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Adamantanamine Hydrochloride:
1-(1-Adamantyl)ethylamine Hydrochloride:
3,5-Dimethyl-1-adamantanamine Hydrochloride:
Uniqueness:
- N-butyl-2-adamantanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-butyl group differentiates it from other adamantane derivatives, leading to unique reactivity and potential applications.
Propriétés
Numéro CAS |
39234-34-9 |
|---|---|
Formule moléculaire |
C14H26ClN |
Poids moléculaire |
243.81 g/mol |
Nom IUPAC |
N-butyladamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H |
Clé InChI |
CKNFFKOMMBVCLD-UHFFFAOYSA-N |
SMILES |
CCCCNC1C2CC3CC(C2)CC1C3.Cl |
SMILES canonique |
CCCCNC1C2CC3CC(C2)CC1C3.Cl |
| 39234-34-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


